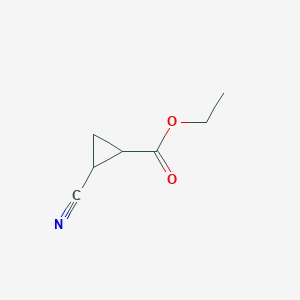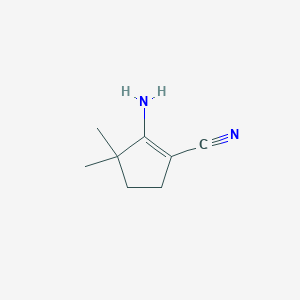
4(1H)-Pyrimidinone, 2-amino-5-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves condensation reactions of β-keto esters with guanidines or aminopyridines, leading to the formation of the pyrimidinone core. For example, the synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones has been achieved through the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine, highlighting the adaptability of this synthetic approach for creating substituted pyrimidinones with varying alkyl groups (Craciun et al., 1998).
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives can be elucidated through techniques such as X-ray diffraction and ab initio calculations. For instance, the crystal and molecular structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone was determined, revealing that it exists as the amino-oxo tautomer in the solid state. The pyrimidinone ring is found to be essentially planar, with intermolecular hydrogen bonds contributing to the stability of the crystal structure (Craciun, Huang, & Mager, 1998).
Chemical Reactions and Properties
Pyrimidinone derivatives undergo various chemical reactions, including cyclization, nitration, chlorination, and amination, leading to a wide range of functionalized compounds. These reactions are crucial for tailoring the chemical properties of pyrimidinones for specific applications. The synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, for example, demonstrates the reactivity of pyrimidinones towards formamide, carbon disulfide, urea, and thiourea, resulting in compounds with potential analgesic and anti-inflammatory activities (El-Gazzar & Hafez, 2009).
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
- 4(1H)-Pyrimidinone derivatives have been studied for their crystal and molecular structures using techniques like X-ray diffraction and ab initio calculations. Such studies reveal the planar nature of the 4-pyrimidinone ring and intermolecular hydrogen bonds, which can influence the compound's chemical properties and reactivity (Craciun, Huang, & Mager, 1998).
Molecular Recognition and Binding
- These compounds, specifically amine-containing, cytosine-based ditopic receptors, are significant in molecular recognition. They can complex with substrates like guanosine monophosphate, playing a role in base pairing and electrostatic interactions, which are crucial in biochemical processes (Furuta, Magda, & Sessler, 1991).
Synthesis and Structural Insights
- The synthesis of novel 4(1H)-pyrimidinone derivatives and their structural insights have been explored. These compounds have potential as pharmaceuticals or agrochemicals due to their inherent biological activity (Craciun, Kovacs, Crăciun, & Mager, 1998).
Novel Compound Synthesis
- Research includes the synthesis of novel compounds from 4(1H)-pyrimidinone derivatives, such as 5‐aryl‐6‐cyano-3H,8H‐pyrido[2,3‐d]pyrimidine‐4,7‐diones. These synthetic processes and the resulting new compounds are crucial for advancing chemical and pharmaceutical research (Quiroga et al., 1999).
Biological and Biochemical Screening
- Certain derivatives of 4(1H)-Pyrimidinone have been synthesized and screened for their biological and biochemical properties, such as radioprotective character and antimicrobial activity. This highlights their potential in developing new therapeutic agents (Heiba, Ghorab, & El-gawish, 1997).
Pharmaceutical Applications
- Synthesis of new acyclic pyrimidine nucleoside analogs from 4(1H)-pyrimidinone derivatives has shown potential as antiviral drugs, indicating the compound's significance in medicinal chemistry (Eger, Klünder, & Schmidt, 1994).
Propiedades
IUPAC Name |
2-amino-5-ethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-4-3-8-6(7)9-5(4)10/h3H,2H2,1H3,(H3,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUFUGSWZRCRIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182474 |
Source


|
| Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(1H)-Pyrimidinone, 2-amino-5-ethyl- | |
CAS RN |
28224-63-7 |
Source


|
| Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028224637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)








